((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt
Description
((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt is a fluorinated nucleotide analog characterized by a pyrazinone heterocyclic base modified with a carbamoyl group and a fluorine atom, linked to a triphosphorylated tetrahydrofuran sugar moiety. The triphosphate group enhances cellular uptake and metabolic activation, a feature shared with therapeutic nucleosides like remdesivir and gemcitabine .
Propriétés
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN3O15P3.Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);/q;+1/p-1/t3-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMARGJKQMYHJ-MGVVQUQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3NaO15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound ((2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate sodium salt represents a novel class of nucleotides with potential therapeutic applications. It is characterized by its unique structural features that contribute to its biological activities, particularly in the context of antiviral mechanisms and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C10H15FN3O15P
- Molecular Weight: 529.16 g/mol
The compound contains a fluorinated pyrazine moiety, a tetrahydrofuran backbone, and a triphosphate group, which are critical for its biological function.
Antiviral Mechanism
Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. It acts as an RNA-directed RNA polymerase inhibitor , which is crucial for the replication of viral genomes. This mechanism is similar to that of other antiviral agents like favipiravir .
Enzyme Inhibition
The compound has been shown to possess inhibitory activity against various enzymes involved in nucleotide metabolism. Specifically, it targets:
- Thymidylate Synthase: This enzyme is essential for DNA synthesis and repair. Inhibition leads to reduced thymidine levels, thereby affecting DNA replication in rapidly dividing cells .
Study 1: Antiviral Efficacy
A study conducted on the efficacy of the compound against coronaviruses demonstrated that it significantly reduced viral load in infected cell cultures. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations. The study emphasized the compound's potential as a therapeutic agent in treating viral infections .
Study 2: Enzyme Interaction
In vitro assays revealed that the compound effectively inhibits thymidylate synthase activity by competing with its natural substrates. The kinetic studies suggested that it functions as a non-competitive inhibitor, which may provide insights into its mechanism of action in disrupting nucleotide synthesis pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H15FN3O15P |
| Molecular Weight | 529.16 g/mol |
| CAS Number | 740790-94-7 |
| Biological Activity | Antiviral, Enzyme Inhibition |
| Target Enzymes | RNA Polymerase, Thymidylate Synthase |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Bioactivity Comparison of Nucleotide Analogs
Key Observations:
Heterocyclic Base Diversity: The target compound’s pyrazinone base distinguishes it from purine () and pyrimidine derivatives (). Pyrazinone’s electron-deficient nature may enhance interactions with target enzymes compared to adenine or cytidine analogs .
Substituent Effects: The 3-carbamoyl group in the target compound may facilitate hydrogen bonding with enzyme active sites, akin to the 6-amino group in ’s purine analog . Fluorine substitution at position 5 (target compound) vs. 2',2' (gemcitabine) or 4 () alters steric and electronic properties, impacting target selectivity .
Phosphate Group Role: Triphosphate moieties (target compound, gemcitabine, ) enable direct incorporation into nucleic acids or competitive inhibition of polymerases, bypassing the need for intracellular phosphorylation . Mono- or diphosphate analogs (e.g., ’s Compound 3d) require additional metabolic activation, reducing bioavailability .
Bioactivity and Mechanism of Action
- Target Compound: Likely inhibits viral RNA-dependent RNA polymerase (RdRp) or DNA repair enzymes due to structural similarity to pyrazinone-based inhibitors. Fluorine enhances metabolic stability and membrane permeability .
- Gemcitabine Triphosphate : Incorporated into DNA, causing chain termination and apoptosis in cancer cells. Difluoro substitution prevents exonuclease repair .
- Purine Analog : Functions as a nucleotide replacement, disrupting DNA replication in rapidly dividing cells .
Pharmacokinetic and Toxicity Considerations
- Triphosphate vs. Prodrugs : The target compound’s triphosphate form may limit oral bioavailability, necessitating prodrug strategies (e.g., remdesivir’s lipid prodrug in ) .
- Fluorine Impact: Fluorination reduces hepatic metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s pyrimidine derivative) .
Méthodes De Préparation
Synthesis of the Modified Nucleobase
- The 3-carbamoyl-5-fluoro-2-oxopyrazin moiety can be synthesized via fluorination and carbamoylation reactions on pyrazine derivatives, typically under controlled conditions to preserve the oxo and carbamoyl functionalities.
- Fluorination is often achieved using electrophilic fluorinating agents, while carbamoylation involves reaction with suitable isocyanates or carbamoyl chlorides.
Glycosylation to Form the Nucleoside
- The nucleobase is glycosylated to the tetrahydrofuran sugar ring (ribose analogue) in a stereoselective manner to ensure the correct (2R,3S,4R,5R) configuration.
- This step often employs protected sugar derivatives and Lewis acid catalysts to promote selective N-glycosidic bond formation.
- Protection and deprotection strategies are critical to avoid side reactions, especially on the sugar hydroxyl groups.
Triphosphorylation of the Nucleoside
- The 5’-hydroxyl of the nucleoside is converted to the triphosphate group using established phosphorylation methods.
- A common approach is the phosphoramidite or phosphorochloridate method, followed by oxidation and coupling with pyrophosphate salts.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.
- The triphosphate is isolated as the tetrahydrogen triphosphate form and then neutralized with sodium ions to form the sodium salt.
Process Optimization and Purification
- The final compound is purified by chromatographic techniques such as ion-exchange chromatography to separate the triphosphate from mono- and diphosphate impurities.
- Crystallization or lyophilization may be used to obtain the sodium salt in pure form.
- Storage conditions require protection from moisture, light, and elevated temperatures (recommended 2–8 °C under inert atmosphere).
Representative Data Table: Key Steps and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleobase fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Controlled temperature to avoid decomposition |
| Carbamoylation | Carbamoyl chloride or isocyanate, base | Anhydrous conditions preferred |
| Glycosylation | Protected sugar derivative, Lewis acid catalyst | Stereoselective formation of β-nucleoside |
| Triphosphorylation | Phosphoramidite reagent, pyrophosphate salt, oxidation | Anhydrous, inert atmosphere, low temperature |
| Neutralization | Sodium bicarbonate or sodium hydroxide | To form sodium salt, control pH to avoid degradation |
| Purification | Ion-exchange chromatography, lyophilization | Removal of impurities, isolation of pure salt form |
Research Findings and Improvements
- Patented methods for related ribofuranose derivatives emphasize avoiding pyranose impurities by controlling reaction conditions and workup procedures, such as neutralization with sodium acetate instead of water addition to prevent emulsion formation and decomposition.
- Periodate oxidation and methanolysis steps are used in related sugar modifications to obtain pure tetrahydrofuran intermediates free of pyranose isomers, which is critical for high-purity nucleoside triphosphates.
- The use of solid sodium bicarbonate to neutralize acid catalysts after glycosylation enhances product stability and facilitates downstream processing.
- Thin film evaporation and mild vacuum distillation are effective for solvent removal without product degradation, improving scalability.
- The triphosphorylation step benefits from strict anhydrous conditions and careful control of reagent stoichiometry to maximize yield and purity.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including phosphorylation of the tetrahydrofuran core and sequential hydroxyl group protection/deprotection. Key steps:
- Phosphorylation : Introduce triphosphate groups using phosphoramidite chemistry under anhydrous conditions .
- Stereochemical Control : Chiral centers require precise temperature control (-20°C to 4°C) and catalysts like Pd(PPh₃)₄ to maintain configuration .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA buffer) achieves >98% purity. Monitor intermediates via LC-MS to avoid byproducts .
Q. How does the compound’s structure influence its bioactivity as a nucleotide analog?
The tetrahydrofuran ring mimics ribose in natural nucleotides, enabling substrate recognition by polymerases. Modifications:
- 5-Fluoro-pyrazinone : Enhances metabolic stability by resisting deamination .
- Triphosphate Moiety : Facilitates incorporation into nucleic acid chains, acting as a chain terminator due to missing 3’-OH . Structural analogs (e.g., ’s diphosphate variant) show reduced antiviral efficacy, highlighting triphosphate’s critical role .
Q. What analytical methods validate structural integrity and stability?
Q. What are optimal storage conditions to prevent degradation?
Store at -20°C in amber vials under argon. Aqueous solutions (pH 6.5–7.5) are stable for ≤72 hours at 4°C; freeze-dried powder retains activity for >12 months .
Advanced Research Questions
Q. How can conflicting data on its enzyme inhibition mechanisms be resolved?
Discrepancies arise from assay conditions (e.g., Mg²⁺ concentration affecting polymerase binding). Methodological recommendations:
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) under varying Mg²⁺ levels .
- Crystallography : Compare enzyme-ligand structures (e.g., HIV-1 RT vs. human Pol γ) to identify selectivity determinants .
- Metabolic Profiling : Quantify intracellular triphosphate levels via LC-MS/MS to correlate bioactivity with phosphorylation efficiency .
Q. What strategies address discrepancies between in vitro and in vivo antiviral activity?
Poor in vivo efficacy may stem from:
- Membrane Permeability : Use prodrug approaches (e.g., phosphoramidate prodrugs) to enhance cellular uptake .
- Metabolic Clearance : Co-administer with CYP450 inhibitors (e.g., ritonavir) in animal models .
- Tissue Distribution : Track compound biodistribution via radiolabeling (³H or ¹⁴C) in pharmacokinetic studies .
Q. How does the 5-fluoro modification affect resistance mutations in viral polymerases?
Structural studies () show the 5-fluoro group sterically hinders polymerase active-site mutations (e.g., M184V in HIV). Validate via:
- Resistance Selection Experiments : Serial passage of virus in escalating compound concentrations .
- Molecular Dynamics Simulations : Model fluorine’s electrostatic effects on dNTP binding pockets .
Q. What in vitro models best predict off-target effects on human DNA repair pathways?
Prioritize:
- Comet Assay : Quantify DNA strand breaks in human lymphocytes .
- hERG Binding Assay : Assess cardiac toxicity risks using patch-clamp electrophysiology .
- Mitochondrial Toxicity Screening : Measure OCR (oxygen consumption rate) in HepG2 cells via Seahorse Analyzer .
Methodological Reference Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
